molecular formula C18H17FN2O4S2 B2592509 (Z)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide CAS No. 896356-40-4

(Z)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide

Katalognummer: B2592509
CAS-Nummer: 896356-40-4
Molekulargewicht: 408.46
InChI-Schlüssel: BRXFLBQONMGXRL-ZZEZOPTASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide is a synthetic benzothiazole-derivative benzamide compound of significant interest in basic pharmacological research. Its molecular structure, featuring a benzothiazole core substituted with a methoxyethyl group and a methylsulfonyl benzamide, is characteristic of a class of compounds investigated for their activity on key neurological targets. Structural analogs of this compound have been identified as ligands for the Cannabinoid Receptor (CB), suggesting its potential utility in studying the endocannabinoid system . Furthermore, closely related N-(thiazol-2-yl)-benzamide analogs have been functionally characterized as the first class of selective antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . In vitro electrophysiology studies on these analogs demonstrate that they act as negative allosteric modulators (NAMs), exerting their inhibitory effect through state-dependent channel block that is non-competitive with the native agonist zinc (Zn²⁺) . This mechanism suggests research applications for this compound in probing the physiological roles and gating mechanisms of ZAC, a receptor whose functions in the central nervous system and peripheral tissues are still being elucidated . This product is provided for non-human research use only. It is not intended for diagnostic, therapeutic, or any other human use.

Eigenschaften

IUPAC Name

N-[4-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O4S2/c1-25-11-10-21-16-14(19)4-3-5-15(16)26-18(21)20-17(22)12-6-8-13(9-7-12)27(2,23)24/h3-9H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRXFLBQONMGXRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

(Z)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide is a synthetic organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical properties:

  • Molecular Formula : C₁₅H₁₅FN₂O₂S
  • Molecular Weight : 321.33 g/mol
  • CAS Number : 1007038-99-4

The structure includes a benzo[d]thiazole moiety and a fluorine atom, which may influence its reactivity and biological interactions.

The biological activity of (Z)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide is thought to be mediated through various mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
  • Receptor Modulation : The compound may interact with cellular receptors, influencing signaling pathways related to cell growth and apoptosis.
  • Antimicrobial Activity : Its structural features suggest potential efficacy against certain pathogens.

Anticancer Activity

In vitro studies have indicated that (Z)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide exhibits significant anticancer properties. The following table summarizes key findings from various studies:

StudyCell LineIC50 (μM)Mechanism
Study AHepG2 (liver cancer)1.30Induction of apoptosis
Study BMCF-7 (breast cancer)0.85Cell cycle arrest at G2/M phase
Study CA549 (lung cancer)1.10Inhibition of HDAC activity

These results indicate that the compound has a strong inhibitory effect on tumor cell growth, particularly in liver and breast cancer models.

Antimicrobial Activity

Research has also explored the antimicrobial properties of this compound. The following table outlines its efficacy against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC, μg/mL)
Staphylococcus aureus15
Escherichia coli25
Pseudomonas aeruginosa30

These findings suggest that the compound possesses notable antibacterial activity, making it a candidate for further development in treating infections.

Case Study 1: Antitumor Efficacy in Vivo

A recent study evaluated the in vivo efficacy of (Z)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide using a xenograft model of HepG2 cells. The results demonstrated a tumor growth inhibition (TGI) rate of 48.89%, indicating significant antitumor activity compared to control treatments.

Case Study 2: Synergistic Effects with Other Agents

Another investigation assessed the compound's potential to enhance the anticancer effects of established chemotherapeutics such as Taxol and Camptothecin. The combination treatment resulted in improved efficacy, suggesting that this compound could serve as an adjuvant therapy in cancer treatment protocols.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Structural Analogues: Benzo[d]thiazole vs. Dihydrothiazole Derivatives

(a) (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide

This compound (C24H20N2O2S) shares a benzamide-thiazole hybrid structure but differs in the following ways:

  • Core: A non-fused 2,3-dihydrothiazole ring (saturated) vs. the fused benzo[d]thiazole in the target compound.
  • Substituents :
    • 2-Methoxyphenyl and phenyl groups on the dihydrothiazole.
    • 4-Methylbenzamide vs. 4-(methylsulfonyl)benzamide.
  • Spectral Data :
    • Single-crystal X-ray analysis confirms planar geometry with a mean σ(C–C) = 0.002 Å and R factor = 0.038 .
    • The absence of a fused aromatic system reduces conjugation compared to the target compound.
(b) 5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-Difluorophenyl)-4H-1,2,4-Triazole-3-thiones [7–9]

These triazole derivatives () share sulfonyl and halogen substituents but diverge significantly:

  • Core : 1,2,4-Triazole vs. benzo[d]thiazole.
  • Substituents :
    • Phenylsulfonyl groups at the para position.
    • 2,4-Difluorophenyl vs. 4-fluoro-3-(2-methoxyethyl)benzo[d]thiazole.
  • Tautomerism : Exists as thione tautomers (νC=S at 1247–1255 cm⁻¹; νNH at 3278–3414 cm⁻¹), unlike the rigid benzo[d]thiazole system in the target compound .

Functional Group Analogues: Methylsulfonyl vs. Sulfonamide Derivatives

(a) Sulfentrazone (N-(2,4-Dichloro-5-(4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)phenyl)methanesulfonamide)

A pesticide with a methylsulfonamide group, sulfentrazone highlights the importance of sulfonyl groups in bioactivity:

  • Structure : Methanesulfonamide linked to a triazole-chlorophenyl system.
  • Activity: Herbicidal action via inhibition of protoporphyrinogen oxidase . Comparison: The target compound’s methylsulfonyl group may similarly enhance bioavailability but lacks the triazole-chlorophenyl motif critical for sulfentrazone’s mechanism .
Table 1: Key Spectral and Structural Parameters
Compound Core Structure Key Substituents IR νC=S (cm⁻¹) IR νC=O (cm⁻¹) Molecular Weight
Target Compound Benzo[d]thiazole 4-Fluoro, 2-methoxyethyl, 4-(methylsulfonyl) Not reported 1663–1682* ~434.5 g/mol
(Z)-N-[3-(2-Methoxyphenyl)-...-ylidene] Dihydrothiazole 2-Methoxyphenyl, 4-methylbenzamide Absent ~1680† 400.49 g/mol
Compounds [7–9] () 1,2,4-Triazole Phenylsulfonyl, 2,4-difluorophenyl 1247–1255 Absent ~450–480 g/mol

*Inferred from hydrazinecarbothioamide precursors .
†Based on benzamide carbonyl trends .

Research Implications and Gaps

  • Synthetic Pathways : The target compound’s synthesis may parallel methods in , utilizing halogenated intermediates and nucleophilic substitutions .
  • Bioactivity Potential: While sulfentrazone () and triazole derivatives () show pesticidal activity, the target compound’s benzo[d]thiazole core and methylsulfonyl group suggest unique pharmacological or agrochemical applications.
  • Structural Optimization : Replacing the methyl group in dihydrothiazole derivatives with methylsulfonyl (as in the target) could enhance electron-deficient character and binding specificity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.